4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-bromo-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6BrNO2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,1H3 |
InChI Key |
AAIWBDPIVBAIPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)OC1=O |
Origin of Product |
United States |
The Benzo D Oxazol 2 3h One Scaffold: a Focus in Contemporary Heterocyclic Chemistry Research
The benzo[d]oxazol-2(3H)-one core is a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple biological targets. This versatility has made it a focal point in the design and synthesis of novel therapeutic agents. The significance of this scaffold lies in its structural features which allow for a wide range of chemical modifications, leading to a diverse array of biological activities.
The benzoxazolone nucleus is a key component in many biologically active compounds, exhibiting a broad spectrum of pharmacological properties. amazonaws.com Research has demonstrated that derivatives of this scaffold can act as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. nih.gov The ongoing exploration of benzoxazole (B165842) derivatives is driven by the need for new therapeutics to address challenges such as drug resistance.
Below is a table summarizing the diverse biological activities associated with the benzo[d]oxazol-2(3H)-one scaffold:
| Biological Activity | Therapeutic Area |
| Antimicrobial & Antifungal | Infectious Diseases |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Disorders |
| Antiviral & Anti-HIV | Virology |
| Anthelmintic | Parasitic Infections |
Strategic Importance of Halogenation and N Methylation in Directed Synthesis and Derivatization Studies
The specific substitutions on the benzo[d]oxazol-2(3H)-one scaffold in 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one—a bromine atom at the 4-position and a methyl group at the 3-position (N-methylation)—are not arbitrary. These modifications are strategic choices in the field of medicinal chemistry to fine-tune the molecule's properties.
Halogenation, the process of introducing a halogen atom into a molecule, is a fundamental tool in organic synthesis. The introduction of a bromine atom can significantly alter a compound's physicochemical properties, such as its lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the bromine atom can serve as a handle for further chemical transformations, allowing for the synthesis of a wider range of derivatives. For instance, bromo-substituted compounds can undergo cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com Studies on related bromo-substituted heterocyclic compounds have shown that this modification can enhance cytotoxic activity and selectivity against cancer cell lines. researchgate.net
N-methylation, the addition of a methyl group to a nitrogen atom, is another critical modification in drug design. This seemingly simple alteration can have profound effects on a molecule's biological activity. N-methylation can improve a compound's metabolic stability by protecting the nitrogen from certain metabolic pathways. It can also influence the compound's binding affinity to its biological target by altering its conformation and electronic properties. The synthesis of N-alkylated benzoxazolones is a common strategy to explore structure-activity relationships. organic-chemistry.org
Current Academic Trajectories and Future Research Frontiers for 4 Bromo 3 Methylbenzo D Oxazol 2 3h One
Synthetic Approaches to the Benzo[d]oxazol-2(3H)-one Core Structure
The construction of the foundational benzo[d]oxazol-2(3H)-one ring system is a critical first step. Methodologies have evolved from classical cyclization reactions to more modern, environmentally conscious strategies.
Cyclization Reactions from Precursors (e.g., 2-aminophenols)
The most prevalent and direct route to the benzoxazolone core involves the intramolecular cyclization of ortho-substituted aminophenols. nih.govacs.org 2-Aminophenols serve as ideal starting materials, possessing the necessary amine and hydroxyl functionalities in a vicinal arrangement, primed for ring closure.
A variety of reagents, known as carbonyl synthons, can be employed to provide the requisite carbonyl carbon for the cyclization. Historically, highly toxic reagents such as phosgene (B1210022) or cyanogen (B1215507) bromide were used. acs.org For instance, the reaction of 2-aminophenols with cyanogen bromide was a widely published protocol but is now often avoided due to the reagent's high toxicity. nih.govacs.org
Modern methods have focused on safer alternatives. The reaction can be initiated through the activation of a nonhazardous electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid like BF₃·Et₂O. acs.org The proposed mechanism involves the Lewis acid activating the NCTS, facilitating a nucleophilic attack from the amino group of the 2-aminophenol. Subsequent intramolecular attack by the hydroxyl group on the newly formed electron-deficient carbon leads to the cyclized product. acs.org Other approaches include metal-free cyclization using elemental sulfur as a traceless oxidizing agent with arylmethyl chlorides. nih.gov
| Precursor | Reagent/Catalyst | Conditions | Key Features |
| 2-Aminophenol | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) / BF₃·Et₂O | Reflux in 1,4-dioxane | Avoids highly toxic BrCN; proceeds via Lewis acid activation. acs.org |
| 2-Aminophenol | β-Diketones / Brønsted acid (TsOH·H₂O) + CuI | Acetonitrile (CH₃CN), 80°C | Tolerates various substituents on the aminophenol ring. organic-chemistry.org |
| 2-Aminophenol | Tetramethylthiuram disulfide (TMTD) | Water | Environmentally benign, metal-free, one-step synthesis. rsc.org |
Carbonylative Strategies and Green Chemistry Considerations
Carbonylative strategies represent a powerful class of reactions for installing the C2-carbonyl group. These methods often involve the transition-metal-catalyzed incorporation of carbon monoxide (CO). However, the use of toxic, pressurized CO gas presents significant handling challenges. nih.gov
In line with the principles of green chemistry, recent research has focused on developing safer, solid CO surrogates. Paraformaldehyde has emerged as an inexpensive, stable, and easy-to-handle alternative. nih.govorganic-chemistry.org Palladium-catalyzed carbonylative cyclization of precursors like N-(o-bromoaryl)amides can be achieved using paraformaldehyde, which is believed to decompose in situ to generate CO for the catalytic cycle. organic-chemistry.org This approach not only avoids the direct handling of CO gas but also expands the potential for synthesizing isotopically labeled compounds, such as ¹³C-labeled benzoxazinones, which are valuable in pharmaceutical research. organic-chemistry.org
Regioselective Bromination Techniques and Mechanistic Studies
Once the 3-methylbenzo[d]oxazol-2(3H)-one core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The electronic properties of the heterocyclic ring and the attached methyl group dictate the site of electrophilic attack, making precise control of reaction conditions essential.
Selective Mono-bromination Protocols (e.g., Urea-Hydrogen Peroxide Complex/HBr)
Achieving selective mono-bromination is crucial to avoid the formation of di- or tri-brominated byproducts. The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has been established as an effective system for this purpose. rsc.orgnih.gov This reagent system is considered a "green" approach to bromination, as the primary byproduct is water. researchgate.netresearchgate.net
The H₂O₂/HBr system allows for the controlled in situ generation of the brominating agent. By carefully adjusting the molar ratio of the reagents, the reaction can be directed toward the formation of the desired mono-brominated product. nih.gov For instance, studies on the oxidation-bromination of secondary alcohols to α-monobromo ketones found that a significant molar excess of H₂O₂ relative to HBr favored the selective formation of the mono-brominated species. nih.gov This control is vital for complex aromatic systems where multiple sites are susceptible to bromination. Another mild and selective system involves the use of dimethyl sulfoxide (B87167) (DMSO) and HBr, which has been shown to effectively brominate various aromatic compounds, including pyrrole (B145914) derivatives and anilines, with high yields and selectivity. researchgate.net
Radical Bromination Pathways (e.g., N-Bromosuccinimide)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions, capable of participating in both electrophilic and radical pathways. wikipedia.orgnih.gov For benzylic bromination, which involves substituting a hydrogen on a carbon atom adjacent to an aromatic ring, a radical mechanism is typically employed. commonorganicchemistry.com
This reaction, often called the Wohl-Ziegler reaction, is carried out under conditions that promote the formation of bromine radicals. wikipedia.org This is achieved by refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using light irradiation. wikipedia.orgcommonorganicchemistry.com NBS serves as a convenient source of Br• radicals at a low, controlled concentration, which favors the radical substitution pathway over competing electrophilic addition reactions, especially in substrates containing double bonds. wikipedia.orgyoutube.com The use of visible-light photoredox catalysis with an organic dye like erythrosine B offers a modern, mild alternative for activating NBS, enhancing its electrophilicity while avoiding competing light-promoted radical pathways. nih.gov
| Bromination Type | Reagent/Initiator | Conditions | Key Features |
| Electrophilic Mono-bromination | H₂O₂ / HBr | Acetonitrile, 65-70°C | Green method; selectivity controlled by reagent ratios. nih.gov |
| Electrophilic Mono-bromination | DMSO / HBr | Varies (e.g., 60°C) | High selectivity for activated aromatics; temperature control is key. researchgate.net |
| Radical Benzylic Bromination | NBS / AIBN or Light | Reflux in CCl₄ | Standard Wohl-Ziegler conditions for benzylic C-H functionalization. wikipedia.org |
| Electrophilic Bromination | NBS / Erythrosine B | Visible Light | Mild photoredox catalysis activates NBS, reducing reaction times. nih.gov |
Bromination Mechanisms and Stereochemical Considerations
The bromination of the aromatic ring of benzo[d]oxazol-2(3H)-one proceeds via an electrophilic aromatic substitution (EAS) mechanism. libretexts.org This is a stepwise process:
Formation of the Electrophile : A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond, creating a potent electrophile (Br⁺). youtube.comwikipedia.org
Nucleophilic Attack : The π-electron system of the benzene (B151609) ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov The formation of this intermediate temporarily disrupts the ring's aromaticity and is typically the rate-determining step. nih.gov
Deprotonation : A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product. youtube.com
The regioselectivity of the substitution is governed by the directing effects of the substituents on the ring. The fused oxazolone (B7731731) ring and the N-methyl group act as activating, ortho-, para-directing groups, influencing where the incoming bromine atom will attach.
In the context of radical bromination, the stereochemical outcome is dictated by the geometry of the radical intermediate. Abstraction of a hydrogen atom generates a trigonal planar, sp²-hybridized carbon radical. chemistrysteps.comlibretexts.org This planar intermediate can be attacked by a bromine molecule from either face with equal probability. pressbooks.pub If the reaction creates a new stereocenter, a racemic mixture of enantiomers would be formed. chemistrysteps.com However, for the bromination of the planar aromatic ring of this compound, the primary consideration is regioselectivity rather than the formation of new chiral centers.
N-Methylation and Other N-Alkylation Strategies in Compound Synthesis
The introduction of a methyl group at the N3-position of the benzo[d]oxazol-2(3H)-one scaffold is a critical step in the synthesis of the target compound. N-alkylation of the parent benzoxazolone ring system is a common strategy, often achieved through reaction with an alkylating agent in the presence of a base.
Common N-methylation methods involve the use of reagents like methyl iodide or dimethyl sulfate. liv.ac.uk These reactions typically proceed via nucleophilic attack of the deprotonated nitrogen atom of the benzoxazolone ring on the methylating agent. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Stronger bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the N-H bond.
Alternative and "greener" approaches for N-methylation have also been developed, utilizing less toxic reagents like dimethyl carbonate or methanol (B129727). liv.ac.uknih.gov Catalytic methods, for instance, those employing transition-metal catalysts, can facilitate the N-alkylation of amines with alcohols, following a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.gov In these processes, the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine (or amide nitrogen), followed by reduction to the N-alkylated product. nih.gov
Research into the N-methylation of various heterocyclic compounds, including norbelladine (B1215549) derivatives, has shown that this modification can significantly influence the molecule's biological activity. uqtr.ca While the specific conditions for the N-methylation of 4-bromobenzo[d]oxazol-2(3H)-one to yield the title compound are proprietary or found in specific patented literature, the general principles of N-alkylation of benzoxazolones are well-established.
Table 1: General Conditions for N-Alkylation of Benzoxazolone Scaffolds
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
| Methyl Iodide | K2CO3 | Acetone/DMF | Reflux | Good to Excellent |
| Dimethyl Sulfate | NaOH | Water/DCM | Room Temp | Good to Excellent |
| Methanol | KOtBu | N/A (Catalytic) | 120 °C | >80% |
Note: This table represents general conditions and may vary depending on the specific substrate.
Multi-step Synthetic Sequences for this compound and Substituted Analogs
The synthesis of this compound typically involves a multi-step sequence starting from simpler, commercially available precursors. A common strategy begins with a substituted o-aminophenol.
A plausible synthetic route would be:
Bromination of an o-aminophenol: The synthesis may start with 2-amino-3-methylphenol, which is then brominated at the position para to the hydroxyl group to yield 2-amino-5-bromo-3-methylphenol. Regioselectivity is a key challenge in this step.
Cyclization to form the benzoxazolone ring: The resulting bromo-aminophenol derivative is then cyclized to form the benzoxazol-2(3H)-one ring. This can be achieved using various carbonylating agents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. This step would yield this compound.
N-Methylation: If starting from a precursor that is not N-methylated, the final step would be the N-methylation of the 4-bromobenzo[d]oxazol-2(3H)-one intermediate, as described in section 2.3.
Alternatively, the synthesis could start with a substituted aniline. For instance, a multi-step synthesis of a related compound, ethyl 2-(4-bromo-2-(chlorosulfonyl)phenoxy)acetate, began with the reaction of 4-bromophenol (B116583) with ethyl chloroacetate. ias.ac.in This highlights that building the substituted benzene ring first, followed by the formation of the heterocyclic ring, is a viable strategy.
The synthesis of various substituted benzoxazole (B165842) derivatives often relies on the condensation of o-aminophenols with precursors like aldehydes, carboxylic acids, or acyl chlorides. nih.govmdpi.com Copper-catalyzed intramolecular cyclization of N-(2-halophenyl)benzamides is another efficient method for creating the benzoxazole core. bohrium.comorganic-chemistry.org These established methodologies provide a framework for designing robust synthetic sequences for this compound and its analogs.
Investigations into Ring Transformations and Rearrangement Mechanisms of Oxazolone Derivatives
The benzoxazolone ring, while aromatic and relatively stable, can participate in various transformations and rearrangements under specific conditions. wikipedia.org Understanding these mechanisms is essential for predicting potential side reactions during synthesis and for designing novel synthetic pathways.
Michael Addition Initiated Ring Cleavage and Recyclization
The Michael addition, or conjugate addition, involves the attack of a nucleophile (Michael donor) on an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org In the context of benzoxazolone derivatives, the nitrogen or oxygen atoms within the ring can act as nucleophiles, or the ring itself can be modified to contain a Michael acceptor moiety.
While direct ring cleavage of the benzoxazolone core via a Michael addition is not a commonly cited primary pathway, related heterocyclic systems demonstrate such reactivity. For instance, studies on 1,4-benzoxazinone derivatives show that they can act as Michael donors in reactions catalyzed by enzymes like Candida antarctica lipase (B570770) B. nih.gov In these reactions, a nucleophilic attack from the benzoxazinone (B8607429) on a chalcone (B49325) (an α,β-unsaturated ketone) initiates a cascade that can lead to more complex structures. nih.gov
More relevantly, the benzoxazol-2-thiol counterpart can undergo selective Michael addition reactions. Depending on the base used, the reaction with α,β-unsaturated esters can lead to either C-S or C-N bond formation, demonstrating the ambident nucleophilicity of the system. researchgate.net Although not a direct ring-cleavage mechanism, this illustrates how external Michael acceptors can react with the benzoxazolone scaffold, which could potentially be followed by subsequent rearrangement or cleavage steps under forcing conditions.
Smiles Rearrangement Pathways in Benzoxazole Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org This rearrangement is a powerful tool for the synthesis and functionalization of heteroaromatic rings. acs.org In a typical Smiles rearrangement, a connecting chain links a nucleophilic center and an activated aromatic ring. The nucleophile attacks the aromatic ring, displacing a leaving group (which is part of the connecting chain) and forming a new ring system.
In the context of benzoxazole chemistry, the Smiles rearrangement has been utilized as a key step in the synthesis of 2-aminobenzoxazoles. nih.govacs.org The process can be initiated by activating a precursor, such as a benzoxazole-2-thiol, with an appropriate electrophile. The subsequent intramolecular attack by a nitrogen nucleophile on the benzoxazole ring carbon leads to the formation of a spiro intermediate. nih.govacs.org This intermediate then collapses and rearomatizes to yield the rearranged product. acs.org
Table 2: Key Steps in a Smiles Rearrangement of a Benzoxazole Derivative
| Step | Description | Intermediate |
| 1. Activation | An external group (e.g., thiol) on the benzoxazole is activated. | Activated Precursor |
| 2. Nucleophilic Attack | An intramolecular nucleophile attacks the C2 carbon of the benzoxazole ring. | Spiro Intermediate |
| 3. Ring Opening | The original C-O bond of the oxazole (B20620) ring cleaves. | Ring-Opened Intermediate |
| 4. Rearomatization | The system rearranges and rearomatizes to form the final product. | Final Product |
This pathway demonstrates the potential for the benzoxazole core to undergo significant structural reorganization, enabling the synthesis of diverse N-substituted analogs.
Targeted Functional Group Interconversions on the Benzo[d]oxazol-2(3H)-one Scaffold
Once the core structure of this compound is assembled, the bromine atom serves as a versatile handle for further functionalization through interconversion reactions.
Nucleophilic Displacement Reactions at Bromine Centers
The bromine atom attached to the benzene ring of the benzoxazolone scaffold is susceptible to nucleophilic aromatic substitution (SNAr), particularly if activated by the electron-withdrawing nature of the heterocyclic ring system. However, such reactions on unactivated aryl halides often require harsh conditions or metal catalysis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, onto the 4-position of the benzoxazolone ring.
Direct nucleophilic displacement of an aryl bromide by nucleophiles like amines, alkoxides, or thiolates is also possible, though often less efficient than metal-catalyzed methods unless the aromatic ring is sufficiently electron-deficient. rsc.org The vicarious nucleophilic substitution (VNS) of hydrogen is another related pathway for functionalizing electron-deficient aromatic rings, though it does not directly involve the displacement of the bromine. nih.gov Studies on the reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles demonstrate complex pathways where substitution can occur at different centers, highlighting the intricate reactivity of halogenated heterocycles. nih.gov
The specific reactivity of the bromine atom in this compound towards various nucleophiles would depend on the reaction conditions employed, including the choice of catalyst, ligand, base, and solvent.
Oxidative and Reductive Transformations of Substituents
The synthetic utility of the this compound scaffold can be significantly expanded through the oxidative and reductive transformations of various substituents on the benzoxazolone ring. These modifications allow for the introduction of new functional groups, enabling the exploration of structure-activity relationships and the development of novel derivatives with tailored properties. While specific literature on such transformations for this compound is limited, a wealth of established methodologies for analogous aromatic and heterocyclic systems can be applied. This section will detail plausible oxidative and reductive transformations of substituents that could be incorporated into the core structure.
Reductive Transformations
A key reductive transformation on substituted benzoxazolones is the reduction of a nitro group to an amino group. The resulting aminobenzoxazolones are versatile intermediates for further functionalization, such as diazotization and subsequent substitution reactions, or acylation to form amides. A variety of reagents and catalytic systems are available for the chemoselective reduction of aromatic nitro compounds.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. This method is often preferred due to its clean work-up and high yields. For substrates with sensitive functional groups that might be susceptible to reduction, poisoned catalysts like the Lindlar catalyst can be utilized to enhance selectivity. researchgate.net
Metal-Mediated Reductions:
Several metals in acidic or neutral media can effectively reduce nitro groups. A classic example is the use of tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). wikipedia.org Another mild and efficient system involves the use of zinc dust with ammonium (B1175870) formate (B1220265) or ammonium chloride in a mixture of methanol and THF. researchgate.net These methods are particularly useful when catalytic hydrogenation is not feasible. Anhydrous tin(II) chloride in ethanol is another trusted reagent for the reduction of nitro groups in molecules with sensitive functionalities. researchgate.net
The following table summarizes common conditions for the reduction of a nitro-substituted benzoxazolone to its corresponding amino derivative.
Table 1: Methodologies for the Reduction of a Nitro-Substituted Benzoxazolone
| Reagent/Catalyst | Solvent(s) | Conditions | Notes |
| H₂, Pd/C | Ethanol, Ethyl Acetate | Room temperature, atmospheric or elevated pressure | High efficiency and clean reaction profile. |
| H₂, PtO₂ | Acetic Acid | Room temperature, atmospheric pressure | Effective for various nitroarenes. researchgate.net |
| Fe, HCl | Water, Ethanol | Reflux | A classic and cost-effective method. |
| SnCl₂·2H₂O | Ethanol | Reflux | A common and reliable method. |
| Zn, NH₄Cl | Methanol, THF, Water | Room temperature | Mild conditions suitable for sensitive substrates. researchgate.net |
| Na₂S₂O₄ | Water, Dioxane | Room temperature to reflux | Can offer selectivity in the presence of other reducible groups. |
Oxidative Transformations
Oxidative transformations of substituents on the benzoxazolone ring can introduce valuable functional groups such as carboxylic acids or aldehydes. For instance, the oxidation of a methyl group or an aldehyde substituent on the aromatic ring can provide access to carboxylic acid derivatives, which are important for further derivatization.
Oxidation of Methyl Groups:
The oxidation of a benzylic methyl group to a carboxylic acid is a fundamental transformation in organic synthesis. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions are commonly used. researchgate.net However, for substrates with sensitive functional groups, milder and more selective methods are preferred. Catalytic aerobic oxidation using transition metal catalysts, such as cobalt or manganese salts, in the presence of a radical initiator and molecular oxygen offers a greener alternative. organic-chemistry.org
Oxidation of Aldehydes:
Should an aldehyde substituent be present on the benzoxazolone ring, it can be readily oxidized to the corresponding carboxylic acid. A variety of mild oxidizing agents are available for this transformation to avoid over-oxidation or side reactions. Reagents such as sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger (the Pinnick oxidation) are highly effective. semanticscholar.org Other methods include the use of silver(I) oxide (Tollens' reagent) or biocatalytic oxidations using aldehyde dehydrogenases for excellent chemoselectivity. nih.gov Selenium-catalyzed oxidation with hydrogen peroxide also provides a green and efficient route to carboxylic acids from aldehydes. mdpi.com
The table below outlines common methodologies for the oxidation of a methyl or formyl-substituted benzoxazolone.
Table 2: Methodologies for the Oxidation of Substituents on a Benzoxazolone Ring
| Transformation | Reagent(s) | Solvent(s) | Conditions | Notes |
| Methyl to Carboxylic Acid | KMnO₄, NaOH | Water | Reflux | A strong and often high-yielding method. |
| Methyl to Carboxylic Acid | Co(OAc)₂, Mn(OAc)₂, HBr | Acetic Acid | 100-200 °C, O₂ pressure | Catalytic aerobic oxidation. organic-chemistry.org |
| Aldehyde to Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH, Water | Room temperature | Pinnick oxidation, highly selective. semanticscholar.org |
| Aldehyde to Carboxylic Acid | Ag₂O, NaOH | Water, Ethanol | Room temperature | Tollens' oxidation, mild conditions. |
| Aldehyde to Carboxylic Acid | (PhSe)₂, H₂O₂ | Dichloromethane | Room temperature | Selenium-catalyzed green oxidation. mdpi.com |
These oxidative and reductive methodologies provide a robust toolkit for the chemical modification of substituted this compound, enabling the synthesis of a diverse library of derivatives for further investigation. The choice of a specific method will depend on the nature of the substituent to be transformed and the presence of other functional groups in the molecule.
Strategies for Expanding the Chemical Space of this compound Derivatives
The exploration of the chemical space surrounding the this compound core is essential for developing novel compounds with tailored properties. The benzoxazolone scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. nih.govnih.gov Strategies for diversification primarily focus on modifications at three key positions: the nitrogen atom (N-3), the aromatic ring, and the carbonyl group (C-2).
A primary strategy involves N-alkylation or N-arylation at the N-3 position. The nitrogen atom of the benzoxazolone ring is weakly acidic and can be deprotonated by a suitable base, followed by reaction with various electrophiles like alkyl or benzyl (B1604629) halides. neu.edu.trtandfonline.com This approach allows for the introduction of a wide array of substituents, significantly expanding the structural diversity and modulating the physicochemical properties of the parent molecule.
Another key strategy involves leveraging the existing bromine and methyl substituents on the benzene ring. The bromine atom at the C-4 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions . nih.gov Reactions such as Suzuki, Stille, and direct (het)arylation can be employed to introduce new aryl, heteroaryl, or alkyl groups, creating complex biaryl or substituted structures. nih.govmdpi.com The reactivity in these reactions is influenced by the electronic nature of the heterocyclic system. nih.gov
Furthermore, C-H functionalization represents a modern and atom-economical approach to directly introduce substituents onto the aromatic ring. nih.gov While the existing bromo and methyl groups direct the position of further substitutions, specific catalytic systems can enable functionalization at other available positions on the benzene ring, offering pathways to derivatives that are not easily accessible through classical methods.
Modification of the core heterocycle itself, although less common, provides another avenue for diversification. This could involve reactions that open the oxazolone ring, followed by recrystallization with different reagents to form related heterocyclic systems. The carbonyl group can also potentially undergo reactions, though this is less explored compared to N- and C-H functionalization. The versatility of these synthetic approaches enables the creation of large libraries of derivatives from the this compound starting material. organic-chemistry.org
Impact of Positional and Substituent Variations on Synthetic Accessibility and Reactivity
The synthetic accessibility and reactivity of benzo[d]oxazol-2(3H)-one derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the bromo and methyl groups exert distinct electronic and steric effects that dictate the molecule's behavior in synthetic transformations.
The bromine atom at C-4 is an electron-withdrawing group, which generally deactivates the benzene ring towards electrophilic aromatic substitution. However, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and a key reactive site for palladium-catalyzed cross-coupling reactions . nih.gov The incorporation of bromine atoms can increase the reactivity of the compound in SNAr reactions by enhancing the electrophilicity of the aromatic ring. nih.govmdpi.com For instance, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) with amines like morpholine (B109124) or piperidine (B6355638) demonstrates that such substitutions are feasible, with reaction rates depending on the solvent and temperature. nih.gov
Conversely, the methyl group at C-3 is an electron-donating group, which activates the ring towards electrophilic substitution. The interplay between the deactivating bromo group and the activating methyl group creates a unique reactivity profile. Synthetic strategies must account for these competing effects to achieve regioselective functionalization. For example, different substituents such as chloro, bromo, nitro, and methoxy (B1213986) are generally well-tolerated in various synthetic methods for constructing the benzoxazole core, indicating the robustness of the scaffold to electronic variations. organic-chemistry.org
The position of these substituents is also critical. A substituent's location can sterically hinder or facilitate access to nearby reactive sites. For example, in N-benzyl derivatives, substituents in the para-position of the benzyl ring often lead to higher affinity for biological targets compared to the corresponding ortho-substituted compounds, suggesting that steric hindrance near the core scaffold can be detrimental. researchgate.netnih.gov The synthetic accessibility can also be affected; for instance, the synthesis of 6-acyl-2(3H)-benzoxazolones is achieved by reacting the parent benzoxazolone with acids in the presence of polyphosphoric acid, a method that is dependent on the electronic nature of the starting material. tandfonline.com
The following table summarizes the influence of different types of substituents on the reactivity of the benzoxazolone ring, based on general chemical principles and reported findings.
| Substituent Type | Position on Benzene Ring | Electronic Effect | Impact on Reactivity | Typical Reactions Enabled |
| Halogen (e.g., Bromo) | C4, C5, C6, C7 | Electron-withdrawing, -I, +M | Deactivates ring to EAS, Activates for SNAr & cross-coupling | Suzuki, Stille, Buchwald-Hartwig, SNAr |
| Alkyl (e.g., Methyl) | C4, C5, C6, C7 | Electron-donating, +I | Activates ring to EAS | Friedel-Crafts, Nitration, Halogenation |
| Nitro | C5, C6, C7 | Strongly Electron-withdrawing, -I, -M | Strongly deactivates ring to EAS | Nucleophilic Aromatic Substitution |
| Methoxy | C5, C6, C7 | Electron-donating, -I, +M | Strongly activates ring to EAS | Electrophilic Aromatic Substitution |
| Acyl | C6 | Electron-withdrawing, -I, -M | Deactivates ring to EAS | Further functionalization of the acyl group |
EAS: Electrophilic Aromatic Substitution; SNAr: Nucleophilic Aromatic Substitution; -I: Negative Inductive Effect; +I: Positive Inductive Effect; -M: Negative Mesomeric Effect; +M: Positive Mesomeric Effect.
Exploration of Diverse N-Substituted Benzoxazol-2(3H)-one Architectures (e.g., N-benzyl derivatives)
A highly effective and widely used strategy for diversifying the benzo[d]oxazol-2(3H)-one scaffold is through substitution at the N-3 position. researchgate.net This modification allows for the introduction of a vast range of functional groups and structural motifs, leading to architectures with diverse physicochemical and biological properties. researchgate.net The synthesis of N-substituted derivatives is typically straightforward, often involving the deprotonation of the N-H bond with a base, followed by quenching with an appropriate electrophile. neu.edu.tr
Among the most explored N-substituted architectures are the N-benzyl derivatives . These compounds have been synthesized and studied extensively, revealing important structure-activity relationships. researchgate.netnih.gov The synthesis generally involves reacting the parent benzoxazolone with a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. tandfonline.com
Research has shown that the nature and position of substituents on the N-benzyl ring significantly affect the molecule's properties. researchgate.net For example, a study on N-benzyl benzo[d]oxazol-2(3H)-one derivatives found that compounds with substituents such as chlorine, fluorine, or a methyl group in the para-position of the benzyl ring displayed higher affinity for sigma-1 receptors compared to their ortho-substituted counterparts. researchgate.netnih.gov The chloro-substituted derivative, in particular, showed very high affinity and selectivity. researchgate.netnih.gov This highlights the importance of exploring positional isomers to optimize biological activity.
Beyond simple benzyl groups, more complex and diverse architectures can be installed at the N-3 position. These include, but are not limited to:
Alkyl chains with terminal functional groups: Introducing chains with amines, ethers, or amides can modulate solubility and provide additional points for interaction with biological targets. researchgate.net
Heterocyclic moieties: Attaching various heterocyclic rings can introduce new pharmacophoric features.
Propargyl groups: These can be used for subsequent "click chemistry" reactions to link the benzoxazolone core to other molecules.
The table below presents examples of various N-substituted benzoxazolone derivatives and the synthetic methods used for their preparation.
| N-Substituent | Starting Benzoxazolone | Reagent | Base/Catalyst | Resulting Architecture | Reference |
| 2-(Dimethylamino)ethyl | 1,3-benzoxazol-2(3H)-one | 2-(Dimethylamino)ethyl chloride | K2CO3 | 3-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one | researchgate.net |
| 4-Bromobenzoylmethyl | 5-Methyl-2(3H)-benzoxazolone | α-bromo-4-bromoacetophenone | Sodium Hydroxide | 5-Methyl-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone | tandfonline.com |
| 4-Chlorobenzyl | Benzo[d]oxazol-2(3H)-one | 4-Chlorobenzyl bromide | Not specified | 3-(4-Chlorobenzyl)benzo[d]oxazol-2(3H)-one | researchgate.netnih.gov |
| 4-Methylbenzyl | Benzo[d]oxazol-2(3H)-one | 4-Methylbenzyl bromide | Not specified | 3-(4-Methylbenzyl)benzo[d]oxazol-2(3H)-one | researchgate.netnih.gov |
This synthetic flexibility at the N-3 position makes the benzoxazolone scaffold an ideal template for generating diverse molecular architectures tailored for specific applications.
High-Throughput Synthesis and Combinatorial Approaches for Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery efforts rely on high-throughput synthesis and combinatorial chemistry. nih.gov These strategies enable the rapid generation of large, systematically organized collections of related compounds, known as chemical libraries. nih.govcuny.edu Such libraries are invaluable for screening and identifying molecules with desired properties.
Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov For the benzoxazolone core, a common combinatorial approach is parallel synthesis , where reactions are carried out simultaneously in arrays of separate reaction vessels, such as the wells of a microtiter plate. This allows for the synthesis of many individual, purified compounds at once. For instance, starting with this compound, one could perform N-alkylation in parallel using a diverse set of alkyl halides to quickly generate a library of N-substituted derivatives.
Another powerful technique is the "mix-and-split" synthesis. In this method, a solid support (like resin beads) is divided into several portions. A different building block is attached to each portion. The portions are then mixed together, ensuring that each bead has one of the building blocks. The mixed resin is then split again into portions for the next reaction step. By repeating this process, a vast number of unique compounds can be synthesized on the beads, with each bead theoretically holding a single chemical entity. cuny.edu
The versatility of the benzoxazolone scaffold makes it highly amenable to these approaches. Key reactions that can be adapted for combinatorial library synthesis include:
N-alkylation/arylation: Using a diverse set of electrophiles to modify the N-3 position.
Suzuki or Stille Cross-Coupling: Utilizing the C-4 bromo position as a handle to react with a library of boronic acids or stannanes. nih.gov
Amide Bond Formation: If the N-substituent contains a carboxylic acid, it can be coupled with a library of amines to create a diverse set of amides.
A hypothetical combinatorial library synthesis starting from this compound could involve a two-step parallel synthesis. First, reacting the core with 50 different benzyl bromides to create 50 unique N-benzyl derivatives. Second, taking these 50 intermediates and subjecting them to Suzuki coupling conditions with 50 different boronic acids. This would theoretically generate a library of 2,500 distinct molecules, allowing for a broad exploration of the structure-activity relationship. The development of such libraries is crucial for identifying lead compounds in drug discovery and materials science. nih.gov
Advanced Computational and Spectroscopic Approaches in Research on 4 Bromo 3 Methylbenzo D Oxazol 2 3h One
Computational Chemistry Methodologies Applied to Benzoxazol-2(3H)-one Systems
Computational chemistry serves as a powerful tool in modern chemical research, offering insights that are often difficult to obtain through experimental methods alone. For benzoxazolone systems, including 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, these methodologies are invaluable for predicting molecular properties and guiding experimental design.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to molecules like this compound to calculate various electronic properties and reactivity descriptors. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). researchgate.net
Table 1: Representative DFT-Calculated Parameters for Benzoxazolone Systems
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment (µ) | Measure of the net molecular polarity | Provides insight into intermolecular interactions and solubility. |
| MEP Surface | Molecular Electrostatic Potential Surface | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net |
| Global Reactivity Descriptors | Hardness (η), Softness (S), Electronegativity (χ) | Quantifies the molecule's resistance to change in its electron distribution. researchgate.netekb.eg |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.govspringernature.com These simulations provide detailed information on the conformational dynamics and thermodynamic stability of molecules like this compound in various environments, such as in solution or interacting with a biological target. nih.gov
By simulating the behavior of the molecule at an atomic level, MD can reveal stable conformations, transition pathways between different states, and the nature of intermolecular interactions. nih.gov For benzoxazolone derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes identified through molecular docking. eco-vector.comnih.gov The analysis of the simulation trajectory can yield critical data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond networking, which collectively describe the stability and flexibility of the system.
Molecular Docking and Binding Affinity Prediction in Ligand-Protein Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against specific biological targets. For this compound, docking studies can identify potential protein targets and predict the binding affinity, often expressed as a docking score. nih.gov
Studies on related benzoxazole (B165842) and benzoxazinone (B8607429) derivatives have successfully used molecular docking to understand their interactions with various enzymes and receptors. eco-vector.comnih.gov These analyses reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site. nih.gov For instance, docking studies on benzoxazinone derivatives against Herpes Virus type 1 protease highlighted important interactions with specific amino acid residues like Ser129. nih.gov Such insights are crucial for structure-based drug design and optimizing the potency of lead compounds.
Table 2: Example of Molecular Docking Results for Benzoxazole Analogs Against a Protein Receptor
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Formazan derivative 4c | 4URO | -8.0 | Not specified | eco-vector.comnih.gov |
| Isoxazole derivative A13 | COX-2 | -13 (nM IC50) | Not specified | nih.gov |
Development of In Silico Pharmacophore Models
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov The development of in silico pharmacophore models is a key strategy in ligand-based drug design, particularly when the 3D structure of the target is unknown.
These models are constructed based on a set of known active compounds. The resulting pharmacophore can then be used as a 3D query to screen large compound databases for molecules that possess the required features, potentially including novel scaffolds like this compound. cnr.it This approach accelerates the identification of new potential lead compounds by focusing on molecules with a higher probability of being active. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthesized compounds like this compound and for gaining insights into reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework of the molecule. neu.edu.tr ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C NMR reveals the structure of the carbon backbone.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. worldwidejournals.com For this compound, a characteristic strong absorption band would be expected for the carbonyl (C=O) group within the oxazolone (B7731731) ring, typically in the range of 1750-1770 cm⁻¹. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The absorption maxima (λmax) are characteristic of the conjugated system of the benzoxazolone core and can be influenced by substituents and the solvent environment. ekb.egmdpi.com These techniques, often used in combination, provide a comprehensive picture of the molecule's structure. eco-vector.comnih.gov
Table 3: Representative Spectroscopic Data for a Benzoxazolone Scaffold
| Technique | Feature | Typical Observation | Information Provided |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (7.0-8.0 ppm), N-CH₃ group (~3.4 ppm) | Proton environment and connectivity. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~153 ppm), Aromatic carbons (109-142 ppm) | Carbon skeleton and functional groups. |
| IR Spectroscopy | Wavenumber (ν) | Strong C=O stretch (~1760 cm⁻¹), C-N stretch, C-Br stretch | Presence of key functional groups. mdpi.com |
| UV-Vis Spectroscopy | λmax | Absorption bands in the UV region | Information on the conjugated π-electron system. |
Research Applications and Mechanistic Investigations in Chemical Biology and Materials Science
Utilization of Benzo[d]oxazol-2(3H)-one Derivatives as Chemical Probes in Biological Systems
Chemical probes are potent, selective, and cell-active small molecules used to study the function of proteins and biological pathways. The benzo[d]oxazol-2(3H)-one framework has proven to be a valuable starting point for the development of such tools. These derivatives have been instrumental in exploring the roles of specific epigenetic "reader" proteins, which are crucial for interpreting the histone code that governs gene expression. nih.govresearchgate.net The development of probes for these reader proteins has become a powerful method for conducting mechanistic and functional studies of their target proteins in both normal physiology and pathological states. nih.govresearchgate.net
For example, derivatives of benzo[d]oxazol-2(3H)-one have been identified as the first selective small-molecule tools for studying Chromodomain Y-like (CDYL) protein, a histone methyllysine reader. nih.govtandfonline.com These probes allow researchers to acutely inhibit the protein's function in cellular and animal models, helping to dissect its role in processes like dendritic morphogenesis. nih.gov Similarly, other research has demonstrated that the benzoxazolone moiety confers a preference for sigma-1 (σ1) receptors, leading to the development of highly selective ligands. japsonline.comacs.org These selective probes are invaluable for investigating the pharmacology of sigma receptors and their potential roles in neurological disorders. japsonline.comacs.org
Investigations as Modulators of Biological Targets (Mechanistic Focus)
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target, particularly in the context of colorectal cancer, due to its critical role in the Wnt signaling pathway. Researchers have recently discovered and characterized a new class of TNIK inhibitors based on the benzo[d]oxazol-2(3H)-one scaffold. Through structure-activity relationship (SAR) studies, potent inhibitors were developed.
The most potent compound from one such study, designated 8g, demonstrated significant inhibitory activity against TNIK. Mechanistic investigations using Western blot analysis confirmed that this compound could effectively inhibit the aberrant transcriptional activation of the Wnt signaling pathway. This inhibition of TNIK's kinase activity suppresses the proliferation and migration of colorectal cancer cells, highlighting the therapeutic potential of this class of compounds.
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 8g | TNIK | 0.050 |
Chromodomain Y-like (CDYL) is a transcriptional corepressor that reads histone methylation marks and plays a role in gene silencing. nih.gov The development of selective inhibitors for CDYL has been a key goal to understand its function and therapeutic potential. nih.gov Using a structure-guided approach, researchers have developed potent and selective small-molecule inhibitors of CDYL based on the benzo[d]oxazol-2(3H)-one structure. nih.govresearchgate.net
A lead compound, D03, was discovered and shown to have a high binding affinity for CDYL. nih.govresearchgate.net This compound demonstrated excellent selectivity for CDYL over other chromodomain-containing proteins. nih.gov Mechanistically, D03 engages with endogenous CDYL in a dose-dependent manner, disrupting the recruitment of CDYL to chromatin. nih.govresearchgate.net This action leads to the transcriptional derepression of CDYL's target genes. nih.gov Further studies in primary cultured neurons showed that by inhibiting CDYL, D03 promoted the development and branching of neurodendrites. nih.gov
| Compound | Target | Binding Affinity (KD: μM) | Selectivity Highlights | Reference |
|---|---|---|---|---|
| D03 | CDYL | 0.5 | >140-fold vs. CDYL2; >32-fold vs. CBX7 | nih.govresearchgate.net |
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitter amines, making them important drug targets for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease. Research into heterocyclic compounds as MAO inhibitors has included investigations into benzoxazole (B165842) derivatives.
A study of 2-methylbenzo[d]oxazole derivatives revealed them to be potent inhibitors of human MAO. Specific compounds within the series showed high potency and selectivity for the MAO-B isoform, which is a key target for anti-Parkinsonian agents. For instance, compounds 1d and 2e were identified as the most potent MAO-B inhibitors in the series. These findings suggest that the benzoxazole core can serve as a valuable scaffold for developing clinically useful MAO inhibitors.
| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1d | >10 | 0.0023 | |
| 2c | 0.670 | 0.0118 | |
| 2e | 0.592 | 0.0033 |
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It is a validated target for antiviral and anticancer therapies. However, a review of the available scientific literature indicates that research specifically investigating 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one or its direct derivatives as inhibitors of IMPDH is not extensively documented. While the broader benzoxazole class has been explored for various enzymatic targets, a clear research thrust towards IMPDH inhibition for this specific scaffold is not apparent in published studies.
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key mediators of inflammation. The anti-inflammatory activity of some benzoxazolone derivatives has been attributed to their potential to inhibit these enzymes. Computational methods, such as molecular docking, play a crucial role in understanding how these compounds interact with their targets at a molecular level.
While extensive computational studies specifically on this compound are not widely published, related research provides insight into the approach. For example, a series of pyrazole-linked benzoxazolone derivatives were reported as potential COX-II inhibitors. In silico molecular docking studies on other heterocyclic COX inhibitors have been used to reveal their binding modes within the active site of the enzyme. nih.gov These studies help to explain the basis for inhibitor potency and selectivity, identifying key hydrogen bonding and hydrophobic interactions with critical amino acid residues in the enzyme's active site. nih.gov This computational approach is vital for the rational design and optimization of new and more effective anti-inflammatory agents based on the benzoxazolone scaffold.
Applications in Advanced Materials Research
The benzoxazole core is a well-known pharmacophore and a privileged structure in materials science due to its rigid, planar geometry and unique electronic properties. The introduction of a bromine atom and a methyl group in this compound offers opportunities for further functionalization, allowing for the fine-tuning of its photophysical and electronic characteristics.
While direct studies on this compound for organic dyes and OLEDs are not extensively documented, the broader class of benzoxazole derivatives has been investigated for these applications. The benzoxazole moiety is recognized as an excellent electron-accepting unit. When incorporated into a donor-π-acceptor (D-π-A) architecture, it can facilitate intramolecular charge transfer (ICT), a key process for the development of fluorescent materials.
Theoretical studies on related benzothiazole and benzoxazole systems suggest that the electronic and optical properties can be readily tuned by altering the acceptor strength of the azole ring or by introducing different substituent groups. For instance, the incorporation of electron-donating and electron-accepting groups in π-conjugated organic molecules generally enhances their photophysical properties. The bromine atom in this compound can be replaced through various cross-coupling reactions to introduce different π-conjugated systems, thereby modulating the emission color and efficiency of the resulting materials for potential use in OLEDs. Research on similar heterocyclic systems has shown that such modifications can lead to materials with high fluorescence quantum yields, making them suitable for deep blue OLED applications.
The development of novel organic semiconductors is crucial for advancements in flexible electronics, sensors, and solar cells. Heterocyclic compounds, including benzoxazole derivatives, are attractive candidates for organic semiconductors due to their tunable electronic properties and potential for self-assembly. The planarity of the benzoxazole ring system can facilitate π-π stacking, which is essential for efficient charge transport in organic semiconductor materials.
The functionalization of the this compound scaffold through cross-coupling reactions can lead to the synthesis of extended π-conjugated systems. These larger, more complex molecules can exhibit either p-type (hole-transporting) or n-type (electron-transporting) semiconductor behavior, depending on the nature of the substituents introduced. For example, coupling with electron-rich moieties could lead to materials suitable for p-type applications, while coupling with electron-deficient groups could result in n-type semiconductors. Although specific research on this compound as an organic semiconductor is not prominent, the versatility of the bromo-benzoxazolone core suggests its potential as a precursor for such materials.
Exploration as Fluorescent Probes in DNA Interaction Studies
Benzoxazole and naphthoxazole derivatives have emerged as a promising class of fluorescent probes for sensing and imaging biological molecules, including DNA. wikipedia.orgresearchgate.net These compounds can exhibit changes in their fluorescence properties upon binding to DNA, which can occur through intercalation, groove binding, or electrostatic interactions. periodikos.com.brscielo.br This change in fluorescence can be harnessed for the detection and quantification of DNA.
While there is no specific research detailing the use of this compound as a DNA probe, the general characteristics of the benzoxazole scaffold are favorable for such applications. The planar structure of the benzoxazole ring could facilitate intercalation between DNA base pairs. Furthermore, the substituents on the benzoxazole core can be modified to enhance binding affinity and specificity, as well as to tune the fluorescence response. For instance, the bromine atom could be functionalized with groups that promote DNA binding or alter the photophysical properties of the molecule upon interaction with DNA. A systematic review of naphthoxazole and benzoxazole derivatives as fluorescent DNA probes indicates that these compounds have significant potential and offer a safer alternative to commonly used mutagenic dyes. wikipedia.orgresearchgate.net
Role as Building Blocks in the Synthesis of Complex Heterocyclic Scaffolds
One of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. The presence of a bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex heterocyclic scaffolds. These reactions are fundamental in medicinal chemistry and materials science for the creation of novel compounds with desired properties.
Prominent examples of such transformations include the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide (this compound) with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzoxazolone core. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine, catalyzed by a palladium complex. This is a powerful method for synthesizing N-aryl and N-heteroaryl derivatives. wikipedia.orglibretexts.org
Through these and other cross-coupling reactions, the relatively simple this compound can be elaborated into a diverse array of complex molecules with potential applications in drug discovery and materials science. The resulting compounds can feature extended π-systems or incorporate various functional groups that can modulate their biological activity or physical properties.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Potential Products from this compound |
| Suzuki-Miyaura Coupling | Aryl Bromide + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | 4-Aryl/heteroaryl-3-methylbenzo[d]oxazol-2(3H)-ones |
| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N | 4-(Amino)-3-methylbenzo[d]oxazol-2(3H)-one derivatives |
| Heck Coupling | Aryl Bromide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C | 4-(Alkenyl)-3-methylbenzo[d]oxazol-2(3H)-ones |
| Sonogashira Coupling | Aryl Bromide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) | 4-(Alkynyl)-3-methylbenzo[d]oxazol-2(3H)-ones |
| Stille Coupling | Aryl Bromide + Organotin Compound | Pd catalyst | C-C | 4-Aryl/alkenyl-3-methylbenzo[d]oxazol-2(3H)-ones |
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry for the Synthesis of Halogenated Benzoxazolones
The synthesis of complex molecules like halogenated benzoxazolones is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability. researchgate.netresearchgate.net Research is actively moving away from conventional methods that often rely on harsh reagents and volatile organic solvents. researchgate.net A primary focus is the adoption of eco-friendly synthesis protocols that reduce waste, energy consumption, and the use of hazardous materials. researchgate.net
Recent studies have demonstrated the efficacy of various green techniques in synthesizing benzoxazole (B165842) and benzoxazolone cores. mdpi.com Methods such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry have shown significant advantages over traditional approaches by dramatically reducing reaction times—from hours to mere minutes—while often providing comparable or even superior yields. mdpi.com The use of water as a solvent and natural sunlight as a clean energy source are also being explored as viable, environmentally benign alternatives. rsc.orgsemnan.ac.ir Furthermore, the development of metal-free catalytic systems and the use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), represent a significant step towards more sustainable chemical production. researchgate.netmdpi.com
Below is a comparative table of green synthesis methods applicable to benzoxazolone derivatives.
| Method | Energy Source | Solvent/Catalyst | Key Advantages | Reference(s) |
| Microwave-Assisted | Microwaves | Acetonitrile, K2CO3 | Significant reduction in reaction time, lower temperature. mdpi.com | mdpi.com |
| Ultrasound-Assisted | Sonication | Ethanol (B145695), ZnO-NPs | High yields, shorter reaction times, energy efficiency. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Mechanochemistry | Mechanical Grinding | Solvent-free | High yields, rapid reactions. mdpi.com | mdpi.com |
| Deep Eutectic Solvents (DES) | Conventional Heating | Choline chloride/glycerol | Use of biodegradable and low-toxicity solvents. mdpi.com | mdpi.com |
| Aqueous Synthesis | Conventional Heating | Water | Environmentally benign, practical, and efficient. rsc.org | rsc.org |
| Photocatalysis | Natural Sunlight | Water | Utilizes a clean and abundant energy source, mild conditions. semnan.ac.ir | semnan.ac.ir |
Advanced Mechanistic Investigations of Reaction Pathways
A profound understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel molecular structures. For 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and its analogs, future research will increasingly employ a combination of sophisticated experimental and computational methods to elucidate the intricate details of their formation.
Quantum chemical methods, particularly density functional theory (DFT), are powerful tools for investigating the structure, reactivity, and energetic profiles of reaction pathways. researchgate.netnih.gov These computational studies can model transition states, reaction intermediates, and the influence of solvents and catalysts, providing insights that are often difficult to obtain through experimental means alone. mdpi.com For instance, Molecular Electron Density Theory (MEDT) can be used to analyze cycloaddition reactions, clarifying whether they proceed through one-step or stepwise mechanisms. mdpi.com
Kinetic studies are also essential for understanding the factors that control reaction rates and selectivity. researchgate.net By analyzing parameters such as the catalytic efficiency (kcat/KM) of enzymes used in halogenation, researchers can engineer biocatalysts with improved performance for specific substrates. nih.gov The investigation of reaction cascades, where multiple chemical transformations occur in a single pot, is another area of focus. researchgate.net Elucidating these complex pathways, which can involve sequences like cyclization, rearrangement, and substitution, is key to developing more efficient and atom-economical syntheses. researchgate.netacs.org
Predictive Modeling and Artificial Intelligence in Benzoxazolone Research
The integration of predictive modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of new benzoxazolone-based compounds. astrazeneca.com These computational tools can significantly shorten the Design-Make-Test-Analyze (DMTA) cycle, which is a cornerstone of modern drug discovery. oxfordglobal.com By predicting molecular properties and biological activities in silico, AI and machine learning (ML) can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. frontiersin.orgbiochemia-medica.com
The table below summarizes key predictive modeling techniques used in benzoxazolone research.
| Technique | Application | Purpose | Reference(s) |
| Molecular Docking | Binding Pose Prediction | To predict the preferred orientation of a molecule when bound to a target. nih.govnih.gov | nih.govnih.gov |
| QSAR | Activity Prediction | To model the relationship between chemical structure and biological activity. researchgate.net | researchgate.net |
| Molecular Dynamics (MD) | System Stability Analysis | To simulate the movement of atoms and molecules to understand system stability. nih.gov | nih.gov |
| MM/PBSA | Binding Free Energy Calculation | To estimate the binding affinity between a ligand and a receptor. nih.gov | nih.gov |
| AI/Machine Learning | De Novo Drug Design | To generate novel molecules and predict properties, accelerating the DMTA cycle. astrazeneca.comoxfordglobal.com | astrazeneca.comoxfordglobal.com |
Expanding the Scope of Research Applications in Interdisciplinary Fields
While the benzoxazolone scaffold is well-established in medicinal chemistry, its unique physicochemical properties suggest significant potential for applications in other interdisciplinary fields. nih.gov The presence of a halogen atom, such as bromine in this compound, offers a reactive handle for further chemical modification through cross-coupling reactions, enabling the synthesis of more complex architectures. nih.govmdpi.com
In materials science , halogenated heterocyclic compounds are being explored for their use in optoelectronic devices. mdpi.com The specific electronic properties conferred by the benzoxazolone core, modified by halogenation, could lead to the development of novel organic semiconductors, fluorescent probes, or components for organic light-emitting diodes (OLEDs).
In agricultural chemistry , the known insecticidal and antibacterial activities of some benzoxazolone derivatives suggest that this class of compounds could be a valuable starting point for the development of new crop protection agents. nih.govmdpi.com Research could focus on designing derivatives with high efficacy against specific pests or pathogens while maintaining low environmental toxicity.
Furthermore, the versatility of the benzoxazolone structure makes it an excellent building block in synthetic organic chemistry . researchgate.net Its ability to undergo various chemical transformations allows it to serve as a precursor for a wide range of more complex heterocyclic systems, expanding the chemical space available to chemists for creating novel molecules with diverse functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
